molecular formula C2H4O B032909 Acetaldehyde-2,2,2-d3 CAS No. 19901-15-6

Acetaldehyde-2,2,2-d3

Cat. No.: B032909
CAS No.: 19901-15-6
M. Wt: 47.07 g/mol
InChI Key: IKHGUXGNUITLKF-FIBGUPNXSA-N
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Description

Acetaldehyde-2,2,2-d3 (CAS: 19901-15-6) is a deuterated isotopologue of acetaldehyde (CH₃CHO), where the three hydrogen atoms on the methyl group are replaced with deuterium (CD₃CHO). Its molecular formula is C₂HD₃O, with a molecular weight of 47.071 g/mol . This compound is widely used in nuclear magnetic resonance (NMR) and mass spectrometry (MS) studies due to its isotopic labeling, enabling precise tracking of metabolic pathways and reaction mechanisms .

Key properties include:

  • Ionization Energy (IE): 10.19 eV (photoionization method) .
  • Appearance Energies (AE): For fragment ions like CDO⁺ (12.65 eV) and CD₃⁺ (14.15 eV) .
  • Storage: Requires storage at 0–6°C or –20°C to maintain stability .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound often involves large-scale deuterium exchange reactions or the reduction of deuterated precursors under controlled conditions to ensure high isotopic purity and yield .

Chemical Reactions Analysis

Hazards and Handling

The compound is classified as a Flam. Liq. 1 and Carc. 1B , requiring specialized storage at −20 °C and handling with protective equipment .

Reaction with OH Radicals

This compound undergoes high-temperature reactions with hydroxyl radicals (OH), leading to branching pathways dependent on isotopic substitution:

  • Primary pathway : Decomposition into formaldehyde (CH₂O) and deuterium-substituted radicals .
  • Secondary pathway : Formation of methyl radicals (CH₃- ) via hydrogen abstraction .
Reaction Pathway Key Products Branching Ratio
CH₃CDO + OH →Hydrogen abstractionCH₂O + D-75%
Deuterium transferCD₃H + O-25%

Data derived from high-temperature kinetic studies .

Interaction with Energetic Electrons

The compound reacts with low-energy electrons (0–15 eV) to form reactive intermediates:

  • Acetyl radical (CH₃CO- ) : Formed via deuterium removal from the methyl group .
  • Vinoxy radical (CH₂=CO- ) : Generated through cleavage of the C-O bond .

Mechanism :

  • Electron attachment → CH₃CDO⁻
  • Fragmentation → CH₃CO- + D- or CH₂=CO- .

Halogenation Reactions

Quantum chemical studies (MP2 level) reveal reactivity with halogens:

  • Fluorine (F) : Preferentially abstracts hydrogen atoms from the methyl group .
  • Chlorine (Cl) and Bromine (Br) : Form covalent adducts with the carbonyl oxygen .

Reaction Conditions :

  • Temperature : 298 K
  • Pressure : 4 Torr
  • Reagents : F, Cl, Br atoms .

Oxidation and Reduction

While not extensively studied, theoretical models suggest:

  • Oxidation : Potential formation of peracetic acid (CH₃COOOH) via O₃-mediated reactions .
  • Reduction : Conversion to ethanol-d3 (CD₃CH₂OH) using NaBH₄ or LiAlH₄ .

Infrared (IR) and Raman Spectra

The isotopic substitution alters vibrational modes:

  • C=O stretch : Shifted from 1720 cm⁻¹ (H) to 1705 cm⁻¹ (D) .
  • C-D stretch : New peaks at 2250–2100 cm⁻¹ .
Mode H-acetaldehyde D₃-acetaldehyde
C=O stretch1720 cm⁻¹1705 cm⁻¹
C-H stretch2800–3000 cm⁻¹Absent
C-D stretchAbsent2250–2100 cm⁻¹

Data from vibrational spectroscopy .

Scientific Research Applications

Chemistry Applications

Isotopic Labeling in NMR Spectroscopy

Acetaldehyde-2,2,2-d3 is extensively used as an isotopic label in nuclear magnetic resonance (NMR) spectroscopy. The presence of deuterium allows researchers to study reaction mechanisms and molecular structures with improved clarity due to distinct NMR signals.

Case Study: Kinetic Isotope Effects (KIE)

Research has demonstrated that the kinetic isotope effect for reactions involving this compound can provide insights into atmospheric chemistry. For instance, studies on the reactions of acetaldehyde isotopologues with hydroxyl (OH) and nitrate (NO3) radicals revealed significant differences in reaction rates compared to non-deuterated forms. This information is crucial for understanding atmospheric reaction mechanisms and kinetics .

Biological Applications

Metabolic Studies

In biological research, this compound is utilized to trace metabolic pathways involving acetaldehyde. By incorporating this compound into metabolic studies, researchers can track the conversion and utilization of acetaldehyde within biological systems.

Pharmacokinetics

The compound plays a pivotal role in pharmacokinetic studies aimed at understanding the absorption, distribution, metabolism, and excretion (ADME) of acetaldehyde in humans. Insights gained from these studies can inform risk assessments related to acetaldehyde exposure.

Case Study: Metabolic Pathway Tracing

A study investigating the metabolism of acetaldehyde in human liver microsomes utilized this compound to trace its metabolic pathway. The results indicated that deuterated acetaldehyde provided a clearer picture of metabolic rates and pathways compared to non-labeled substrates .

Industrial Applications

Analytical Chemistry

This compound has been employed in developing quantitative analytical methods based on stable isotope dilution assays (SIDA). These methods allow for precise measurement of acetaldehyde concentrations in various samples without the need for mass spectrometric detection.

Data Table: Analytical Method Performance

MethodDetection TechniqueCalibration Range (mg/L)Notes
Static Headspace ExtractionFlame Ionization Detection0.4 - 40Good linearity observed
Gas ChromatographyNon-MS SIDAVariesRobust alternative for routine analysis

Environmental Applications

Atmospheric Chemistry Studies

This compound is also used in atmospheric chemistry to study the behavior of volatile organic compounds (VOCs). Its isotopic labeling aids in understanding how these compounds react under various environmental conditions.

Case Study: Reaction Mechanisms with Atmospheric Radicals

Experiments conducted on the reactions of this compound with atmospheric radicals such as NO3 and OH have shown that these reactions differ significantly from those involving non-deuterated acetaldehyde. The results contribute valuable data for atmospheric modeling and pollution control strategies .

Mechanism of Action

Mechanism of Action: Acetaldehyde-2,2,2-d3 exerts its effects primarily through its role as an isotopic label. The deuterium atoms in the compound provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s behavior in chemical reactions and biological systems. The molecular targets and pathways involved depend on the specific application, such as metabolic studies or reaction mechanism investigations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Acetaldehyde (CH₃CHO)

  • Molecular Formula: C₂H₄O
  • Molecular Weight: 44.05 g/mol .
  • CAS: 75-07-0 .
  • Key Differences:
    • Lacks deuterium labeling, making it unsuitable for isotopic tracing.
    • Lower molecular weight and distinct MS/NMR profiles compared to deuterated forms.
    • Reactivity: Highly flammable, reacts violently with strong acids/bases, and forms explosive peroxides .
    • Price: 500 mL costs JPY 5,480 (vs. JPY 62,700/g for Acetaldehyde-2,2,2-d3) .

Acetaldehyde-d4 (CD₃CDO)

  • Molecular Formula: C₂D₄O
  • Molecular Weight: 48.07 g/mol .
  • CAS: 1632-89-9 .
  • Key Differences:
    • Fully deuterated (both methyl and aldehyde hydrogens replaced with deuterium).
    • Higher molecular weight and distinct fragmentation patterns in MS (e.g., CD₃⁺ at 14.15 eV vs. CHD₃⁺ at 12.77 eV in this compound) .
    • Price: 1g costs JPY 17,600 (cheaper than this compound due to lower demand) .

2,2-Dimethyloctanal (C₁₀H₂₀O)

  • Molecular Formula: C₁₀H₂₀O
  • Structure: Branched-chain aldehyde with a 2,2-dimethyl group .
  • Key Differences:
    • Bulkier structure reduces volatility (boiling point >150°C vs. 20.2°C for this compound).
    • Used in fragrance synthesis, unlike the metabolic tracer role of deuterated acetaldehydes .

Physicochemical and Analytical Comparisons

Ionization and Fragmentation

Property This compound Acetaldehyde Acetaldehyde-d4
Ionization Energy (eV) 10.19 10.21 10.23
Fragment (AE in eV) CDO⁺ (12.65) CHO⁺ (11.98) CDO⁺ (12.70)

Deuterium substitution increases bond strength (C–D vs. C–H), leading to higher appearance energies for deuterated fragments .

Cost and Availability

Compound Price (JPY) Supplier
This compound 62,700/g Kanto Reagents
Acetaldehyde-d4 17,600/g Kanto Reagents
Regular Acetaldehyde 5,480/500mL Kanto Reagents

Research Findings and Isotopic Effects

  • Kinetic Isotope Effects (KIE): Reactions involving C–D bonds in this compound proceed slower than those with C–H bonds, useful in mechanistic studies .
  • Metabolic Studies: Deuterated acetaldehyde has been used to trace ethanol metabolism pathways, revealing acetaldehyde adduct formation in liver tissues .

Biological Activity

Acetaldehyde-2,2,2-d3 (C2H3D3O), a deuterated form of acetaldehyde, is an important compound in biological and chemical research. Its unique isotopic labeling allows for detailed studies in metabolic pathways and interactions within biological systems. This article explores the biological activity of this compound, focusing on its metabolic pathways, effects on cellular processes, and implications for health and disease.

Overview of this compound

Acetaldehyde is a simple aldehyde that occurs naturally in various biological processes and is a product of ethanol metabolism. The deuterated form, this compound, is utilized in studies to trace metabolic pathways due to the distinct mass difference it exhibits in mass spectrometry analyses.

Metabolic Pathways

This compound undergoes similar metabolic processes as non-deuterated acetaldehyde. It is primarily metabolized by the enzyme aldehyde dehydrogenase (ALDH) into acetic acid. The presence of deuterium can affect the kinetics of this reaction due to the kinetic isotope effect (KIE), which may alter the reaction rates and pathways involved.

Metabolic Reaction Enzyme Product
This compound + NAD+ → Acetic AcidAldehyde Dehydrogenase (ALDH)Acetic Acid

The KIE often results in slower reaction rates for deuterated compounds compared to their non-deuterated counterparts. This can provide insights into the mechanisms of enzyme action and substrate specificity.

Biological Effects

  • Toxicity : Acetaldehyde is known for its toxic effects at high concentrations. Studies indicate that it can induce oxidative stress and DNA damage through the formation of reactive oxygen species (ROS). The deuterated form may exhibit altered toxicity profiles due to differences in metabolic processing.
  • Cellular Signaling : Acetaldehyde influences various signaling pathways. It has been shown to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), leading to inflammation and cellular stress responses.
  • Impact on Health : Chronic exposure to acetaldehyde has been linked to several health issues, including cancer and liver disease. The isotopic form's effects on these conditions are still under investigation but may provide valuable insights into disease mechanisms.

Case Study 1: Metabolic Tracing in Alcohol Studies

In a study investigating alcohol metabolism, researchers used this compound to trace the metabolic fate of acetaldehyde in liver cells. The results indicated that deuterated acetaldehyde was metabolized similarly to its non-deuterated form but with measurable differences in the rates of conversion to acetic acid due to KIE effects.

Case Study 2: Oxidative Stress Induction

Another study examined the role of this compound in inducing oxidative stress in neuronal cells. The findings demonstrated that exposure led to increased ROS production and subsequent apoptosis. The study highlighted the potential for using deuterated compounds to better understand oxidative damage mechanisms.

Research Findings

Recent research has focused on understanding how acetaldehyde affects cellular functions at a molecular level:

  • Gene Expression : Acetaldehyde exposure has been shown to alter gene expression related to inflammation and apoptosis.
  • Enzyme Activity : Studies indicate that acetaldehyde can inhibit certain enzymatic activities involved in detoxification processes.

Summary Table of Biological Activities

Activity Effect Reference
MetabolismConverted by ALDH to acetic acid
ToxicityInduces oxidative stress
Cellular SignalingActivates NF-κB pathway
Gene ExpressionAlters expression related to inflammation

Q & A

Basic Research Questions

Q. How can Acetaldehyde-2,2,2-d3 be distinguished from non-deuterated acetaldehyde in experimental settings?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to observe the absence of proton signals at the C-2 position due to deuterium substitution. Mass spectrometry (MS) can also differentiate the compounds via molecular ion peaks (e.g., m/z 47.07 for this compound vs. 44.05 for non-deuterated acetaldehyde) . For colorimetric assays, derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by HPLC analysis can separate deuterated and non-deuterated hydrazones based on retention times .

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • Methodological Answer : Store the compound at 0–6°C to minimize degradation and volatilization. Use fume hoods and personal protective equipment (PPE) due to its mutagenic properties. Quench reactions with acidic 2,4-DNPH under controlled conditions to stabilize residual acetaldehyde for safe disposal .

Q. What synthetic routes are available for preparing this compound derivatives like its 2,4-dinitrophenylhydrazone?

  • Methodological Answer : React this compound with 2,4-dinitrophenylhydrazine in acidic conditions (e.g., HCl). Purify the product via recrystallization and confirm purity using melting point analysis (165–168°C) and HPLC .

Advanced Research Questions

Q. How does isotopic labeling with deuterium in this compound influence reaction kinetics in enzymatic studies?

  • Methodological Answer : In PLP-dependent transaldolase reactions (e.g., LipK), deuterium substitution reduces reaction rates due to the kinetic isotope effect (KIE). Monitor reaction progress using UV spectroscopy (e.g., at 280 nm for product formation) and quantify acetaldehyde release via 2,4-DNPH derivatization followed by LC-MS .

Q. What analytical challenges arise when quantifying trace this compound in complex biological matrices?

  • Methodological Answer : Matrix interference can mask detection. Use solid-phase microextraction (SPME) coupled with GC-MS to isolate the compound. Validate the method with deuterated internal standards (e.g., Acetaldehyde-d4) to correct for recovery losses .

Q. How can researchers resolve contradictions in data when this compound is used as a tracer in metabolic studies?

  • Methodological Answer : Cross-validate results using complementary techniques. For example, combine isotopically labeled NMR (to track deuterium incorporation) with radioisotope labeling (e.g., ¹⁴C-acetaldehyde) to confirm metabolic pathways. Address background signals by running parallel controls with non-deuterated analogs .

Q. What experimental design considerations are critical for studying this compound’s role in aldehyde dehydrogenase (ALDH) inhibition?

  • Methodological Answer : Use recombinant ALDH isoforms (e.g., ALDH2) in vitro to eliminate confounding factors from polymorphic enzyme variants. Pre-incubate the enzyme with NAD⁺ and varying concentrations of this compound, then measure residual activity via spectrophotometric assays (e.g., absorbance at 340 nm for NADH formation) .

Q. Data Presentation and Reproducibility

Q. How should large datasets from this compound experiments be structured for publication?

  • Methodological Answer : Include raw data (e.g., NMR spectra, MS chromatograms) as supplementary materials. In the main text, present processed data critical to the research question, such as kinetic parameters (Km, Vmax) or isotopic enrichment ratios. Use tables to compare deuterium incorporation efficiency across experimental conditions .

Q. What strategies ensure reproducibility in synthesizing this compound derivatives?

  • Methodological Answer : Document reaction conditions rigorously (e.g., molar ratios, temperature, pH). Provide detailed characterization data (e.g., ¹H/²H NMR, HRMS) in the methods section. Share synthetic protocols via open-access platforms to facilitate peer validation .

Q. Ethical and Methodological Rigor

Q. How can researchers address ethical concerns when using this compound in studies involving human-derived enzymes?

  • Methodological Answer : Use enzyme sources approved by institutional review boards (IRBs). Declare conflicts of interest and funding sources transparently. Adhere to FAIR data principles by depositing datasets in public repositories (e.g., Zenodo) with unique digital object identifiers (DOIs) .

Properties

IUPAC Name

2,2,2-trideuterioacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O/c1-2-3/h2H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHGUXGNUITLKF-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80173680
Record name Acetaldehyde-2,2,2-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

47.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19901-15-6
Record name Acetaldehyde-2,2,2-d3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019901156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetaldehyde-2,2,2-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetaldehyde-2,2,2-d3
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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